molecular formula C17H12BrNO3 B1666724 Naphthol AS-BI CAS No. 1237-75-8

Naphthol AS-BI

Cat. No.: B1666724
CAS No.: 1237-75-8
M. Wt: 372.2 g/mol
InChI Key: GGZWBSAHVQMQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthol AS-BI, also known as 7-Bromo-3-hydroxy-2-naphtho-o-anisidine, is a substituted naphthol compound. It is widely used in various scientific and industrial applications due to its unique chemical properties. The compound is often utilized as a substrate in histochemical demonstrations of acid and alkaline phosphatase activities .

Mechanism of Action

Target of Action

Naphthol AS-BI primarily targets β-glucuronidase , an enzyme that plays a crucial role in the metabolism of glucuronides . Glucuronides are substances produced in the body during the process of glucuronidation, an essential part of the detoxification system of the body.

Mode of Action

This compound acts as a substrate for β-glucuronidase . In the presence of this enzyme, this compound undergoes a reaction that results in the production of a bright red effect after staining biological tissues . This property makes it useful in various biological and medical applications, particularly in histochemical staining techniques to visualize the presence and distribution of β-glucuronidase.

Biochemical Pathways

The interaction of this compound with β-glucuronidase can be seen in the context of the broader glucuronidation pathway. This pathway is part of the body’s phase II biotransformation processes, which aim to make substances more water-soluble and thus easier to excrete. When this compound is introduced into this pathway as a substrate for β-glucuronidase, it can help visualize the activity of this enzyme .

Result of Action

The primary result of this compound’s action is the production of a bright red stain in tissues where β-glucuronidase is active . This staining is a result of the interaction between this compound and β-glucuronidase, and it allows for the visualization of the enzyme’s distribution and activity within the tissue .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the staining reaction is dependent on the pH of the environment, with optimal activity observed at a high pH value . Additionally, the temperature can also impact the efficacy of the staining, with lower temperatures generally favoring the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthol AS-BI can be synthesized through several synthetic routes. One common method involves the reaction of 7-bromo-3-hydroxy-2-naphthoic acid with o-anisidine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using automated systems to ensure consistency and purity. The process includes the purification of the final product through crystallization or other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Naphthol AS-BI undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted naphthol derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthol AS-BI is unique due to its specific bromine and anisidine substituents, which confer distinct chemical properties and reactivity. These features make it particularly suitable for use in histochemical staining and enzyme assays, distinguishing it from other naphthol derivatives .

Properties

IUPAC Name

7-bromo-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-23-17-5-3-2-4-15(17)20-18(22)14-9-12-8-13(19)7-6-11(12)10-16(14)21/h2-10,21H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEINYQEXWLMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061637
Record name 2-Naphthalenecarboxamide, 7-bromo-3-hydroxy-N-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237-75-8
Record name 7-Bromo-3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1237-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AI 3-50089
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001237758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthol AS-BI
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenecarboxamide, 7-bromo-3-hydroxy-N-(2-methoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenecarboxamide, 7-bromo-3-hydroxy-N-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-hydroxy-N-o-hydroxyphenylnaphthalene-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Naphthol AS-BI
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2TG9VZA3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphthol AS-BI
Reactant of Route 2
Reactant of Route 2
Naphthol AS-BI
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Naphthol AS-BI
Reactant of Route 4
Reactant of Route 4
Naphthol AS-BI
Reactant of Route 5
Reactant of Route 5
Naphthol AS-BI
Reactant of Route 6
Reactant of Route 6
Naphthol AS-BI

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.